molecular formula C18H17ClFN3OS B2687274 2-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide CAS No. 2034323-60-7

2-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide

Cat. No. B2687274
CAS RN: 2034323-60-7
M. Wt: 377.86
InChI Key: MXIWGGAUUPDAOO-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C18H17ClFN3OS and its molecular weight is 377.86. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

The occurrence of drug-resistant bacterial infections necessitates the development of novel antibacterial agents with mechanisms of action different from traditional antibiotics . This compound’s structure combines benzophenone, indole, and benzimidazole moieties, which are essential frameworks for innovative drug discovery. Specifically, compounds 11b, 11e, 11f, and 11h have demonstrated potent antimicrobial activity against tested strains. In silico studies further support their efficacy, particularly targeting FtsZ, a key protein involved in bacterial cell division.

Antifungal Properties

In recent years, the emergence of drug-resistant fungal infections has become a significant concern. While ketoconazole was the first orally active antifungal agent, compounds like the one may offer alternative therapeutic options .

Aromatic Ketone Derivatives

The compound’s aromatic ketone moiety (CHEBI:76224) plays a crucial role in its biological activity. Aromatic ketones are known for their diverse pharmacological effects and are often explored in drug design .

Boron-Containing Compounds

The presence of a boron atom in the compound (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances its reactivity and opens up possibilities for synthetic applications. Boron-containing compounds have found utility in various fields, including medicinal chemistry .

properties

IUPAC Name

2-chloro-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3OS/c1-11-17(16-4-3-9-25-16)12(2)23(22-11)8-7-21-18(24)14-6-5-13(20)10-15(14)19/h3-6,9-10H,7-8H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIWGGAUUPDAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=C(C=C(C=C2)F)Cl)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide

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